molecular formula C21H30O2 B1663393 Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl- CAS No. 78216-32-7

Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-

Cat. No. B1663393
CAS RN: 78216-32-7
M. Wt: 314.5 g/mol
InChI Key: YWEZXUNAYVCODW-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-” is also known as Cannabidiol . It is a neurobehaviorally inactive cannabinoid that acts as a selective agonist for GPR55 . It increases the phosphorylation of protein kinases in, and migration of, human umbilical vein endothelial cells .


Molecular Structure Analysis

The molecular formula of “Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-” is C21H30O2 . Its molecular weight is 314.4617 . The IUPAC Standard InChI is InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m1/s1 .

Scientific Research Applications

Cytotoxicity Studies

Resorcinol derivatives have been found to exhibit strong cytotoxicity against various cell lines. In a study by Bao et al. (2010), two new resorcinol derivatives isolated from the roots of Ardisia brevicaulis showed significant cytotoxic activity against A549, MCF-7, and PANC-1 cell lines, surpassing the activity of cisplatin against A549 cells (Bao et al., 2010).

Membrane Permeability

Kozubek and Demel (1980) demonstrated that 5-(n-alk(en)yl) resorcinols, including 5-(n-pentyl)resorcinol, induce potassium release from liposomes and erythrocytes, suggesting specific permeability changes to protons, potassium, and other small molecules (Kozubek & Demel, 1980).

Synthetic Applications

In synthetic chemistry, resorcinol derivatives have been used in the synthesis of cannabinoids and cannabinoid metabolites. Petrzilka and Lusuardi (1973) synthesized a tetrahydrocannabinol analogue using a methyl-(3-dimethyl-amino-propyl)-amino side-chain instead of the n-pentyl radical, utilizing 5-methylamino-resorcinol tosylate (Petrzilka & Lusuardi, 1973).

Colorimetric Estimation

Pollard, Hanson, and Geary (1959) explored the use of 4-(2-Pyridylazo)-resorcinol as an analytical reagent for the colorimetric estimation of cobalt, uranium, and lead, highlighting its sensitivity and water solubility (Pollard et al., 1959).

Anti-Cancer and Enzyme Inhibitory Activities

Yang et al. (2022) investigated 5-Pentylresorcinol for its anti-breast adenocarcinoma and anti-urease anti-tyrosinase properties. Molecular docking studies were used to evaluate its chemical activities against these enzymes and its anti-cancer activity was assessed through molecular interactions (Yang et al., 2022).

Photosynthesis Inhibition

Rimando, Dayan, and Streibig (2003) isolated resorcinolic lipids from Sorghum bicolor roots, finding that they inhibited photosynthetic oxygen evolution, indicating potential applications in plant biology and herbicide development (Rimando et al., 2003).

Fungal Inhibition in Mango Fruits

Cojocaru et al. (1986) isolated a mixture of resorcinols from mango fruit peel that showed antifungal activity against Alternaria alternata, a fungus responsible for black spot disease in mango fruits (Cojocaru et al., 1986).

Environmental and Occupational Exposure

Porras et al. (2018) assessed environmental and occupational exposure to resorcinol in Finland, investigating its presence in various industries and products (Porras et al., 2018).

Safety And Hazards

According to the Environmental Working Group’s Skin Deep® Data, Cannabidiol (CBD), which is another name for “Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-”, has some concerns regarding use restrictions (high), neurotoxicity (low), endocrine disruption (low), and non-reproductive organ system toxicity (low) .

Future Directions

The Cannabis species, from which “Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-” is derived, is one of the potent ancient medicinal plants acclaimed for its medicinal properties and recreational purposes . The plant parts are used and exploited all over the world for several agricultural and industrial applications . Therefore, the future directions of “Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-” could involve further exploration of its medicinal properties and potential applications in various industries.

properties

IUPAC Name

4-[(1S,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEZXUNAYVCODW-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C(C(=CC(=C1)O)O)[C@H]2C=C(CC[C@H]2C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228861
Record name (1S-cis)-4-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-Benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-

CAS RN

78216-32-7
Record name 1,3-Benzenediol, 4-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-, (1S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78216-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-3,4-p-Menthadien-(1,8)-yl)olivetol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078216327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S-cis)-4-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-Benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-
Reactant of Route 2
Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-
Reactant of Route 3
Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-
Reactant of Route 4
Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-
Reactant of Route 5
Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-
Reactant of Route 6
Reactant of Route 6
Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.